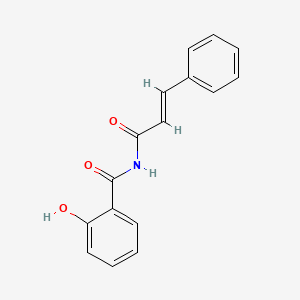

N-cinnamoyl-2-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-[(E)-3-phenylprop-2-enoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-14-9-5-4-8-13(14)16(20)17-15(19)11-10-12-6-2-1-3-7-12/h1-11,18H,(H,17,19,20)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJNIXGRPDHYCN-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836519 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Derivatization of N Cinnamoyl 2 Hydroxybenzamide

Established Synthetic Routes to N-cinnamoyl-2-hydroxybenzamide

The creation of the amide bond in this compound is the central challenge in its synthesis. Several methods have been established to achieve this transformation, each with its own set of advantages and limitations.

Conventional Amidation and Coupling Reactions

The most common and straightforward method for synthesizing this compound and its derivatives is through the direct condensation reaction of a carboxylic acid and an amine. analis.com.my This typically involves the activation of the carboxylic acid group of cinnamic acid to facilitate the nucleophilic attack by the amino group of salicylamide (B354443).

One widely used approach is the conversion of cinnamic acid to cinnamoyl chloride, usually by treatment with thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with 2-hydroxybenzamide (salicylamide) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct and drive the reaction to completion. nih.gov A similar strategy involves the reaction of salicylamide with various acid chlorides in refluxing pyridine to generate N-benzoyl-2-hydroxybenzamides. nih.gov

Alternatively, coupling reagents are frequently employed to facilitate the amidation directly from the carboxylic acid, avoiding the need to isolate the often-reactive acid chloride. beilstein-journals.org Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 4-dimethylaminopyridine (B28879) (DMAP) to enhance reaction rates and yields. analis.com.myacs.org Other coupling systems, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), have also been successfully utilized for coupling cinnamic acids with amines. jocpr.com

The choice of solvent is also a critical parameter, with dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) being common media for these reactions. analis.com.my The reaction conditions, including temperature and reaction time, are optimized to maximize the yield of the desired amide product.

Table 1: Conventional Synthesis Methods for Amide Bond Formation

| Coupling Reagent System | Reactants | Solvent | Key Features |

| Thionyl Chloride / Pyridine | Cinnamic acid, Salicylamide | Pyridine | Formation of intermediate cinnamoyl chloride. nih.gov |

| DCC / DMAP | Cinnamic acid, p-Anisidine | DCM, THF | DCC as a carbodiimide (B86325) coupling agent, DMAP as a catalyst. analis.com.my |

| EDC·HCl / HOBt | Benzoic/Cinnamic acids, Piperazines/Piperidines | Not Specified | EDC is a water-soluble carbodiimide, simplifying byproduct removal. acs.org |

| BOP | Cinnamic/Benzoic acids, 4-Halobenzylamines | Not Specified | BOP as an effective phosphonium-based coupling agent. jocpr.com |

Microwave-Assisted and Other Modern Synthetic Approaches

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. univpancasila.ac.idrsc.org The synthesis of this compound and related structures has benefited from this technology. researchgate.netnih.gov

Microwave irradiation can significantly enhance the efficiency of amidation and coupling reactions. researchgate.net For instance, the synthesis of N-heteroarylpiperazines and N-heteroarylpiperidines has been efficiently achieved under microwave irradiation. univpancasila.ac.id The use of microwaves can promote cyclocondensation and cycloaddition reactions, which are relevant to the synthesis of various heterocyclic scaffolds that can be incorporated into this compound analogs. rsc.org One-pot microwave-assisted syntheses of cinnamic acid derivatives have also been reported, demonstrating the versatility of this technique. researchgate.net

Other modern synthetic approaches include the use of novel coupling reagents and catalytic systems. For example, triazine-based reagents and the COMU coupling reagent have been employed for cinnamic acid amidation. beilstein-journals.org Continuous flow mechanochemistry represents another innovative approach to amide synthesis. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of this compound synthesis, this translates to the use of environmentally benign solvents, catalysts, and reaction conditions.

One key aspect of green synthesis is the replacement of volatile organic compounds (VOCs) with greener solvents. Glycerol, a byproduct of biodiesel production, has been explored as a green solvent for various organic reactions, including C-C and C-N bond formations. unina.it Water is another ideal green solvent, and catalytic systems have been developed for cross-coupling reactions in aqueous micellar media. unistra.fr

Solvent-free reaction conditions are another hallmark of green chemistry. mdpi.com Multicomponent reactions conducted without a solvent can offer high yields and reduced reaction times. mdpi.com Additionally, the development of metal-free catalytic systems, such as those using visible light photoredox catalysis for N-S bond formation, represents a sustainable approach to synthesis. rsc.org

Biological synthesis methods also offer an environmentally friendly alternative to conventional chemical synthesis. nih.gov Engineered microorganisms, such as Saccharomyces cerevisiae and Escherichia coli, have been used to produce cinnamoyl anthranilates and other related compounds from simple precursors like glucose. nih.govresearchgate.net These biosynthetic pathways often utilize enzymes like 4-coumarate:CoA ligase (4CL) and hydroxycinnamoyl/benzoyl-CoA/anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT), which can be exploited for the production of a diverse range of amides. nih.govfrontiersin.org

Strategies for Structural Diversification and Analog Synthesis

The systematic modification of the this compound scaffold is crucial for structure-activity relationship (SAR) studies and the development of analogs with enhanced properties. These modifications can be broadly categorized into changes on the cinnamoyl moiety and derivatization of the 2-hydroxybenzamide moiety.

Modifications on the Cinnamoyl Moiety

The cinnamoyl moiety offers several sites for structural modification, including the phenyl ring and the α,β-unsaturated double bond.

Substitution on the Phenyl Ring: Introducing various substituents onto the phenyl ring of the cinnamoyl group can significantly impact the electronic and steric properties of the molecule. A wide array of substituted cinnamic acids can be used as starting materials, including those with hydroxyl, methoxy, halogen, and other functional groups. acs.orgnih.gov For example, the synthesis of tranilast (B1681357) involves a 3,4-dimethoxycinnamoyl moiety. nih.gov The use of halogenated cinnamates is of particular interest in drug development. nih.gov

Saturation of the Double Bond: The double bond of the cinnamoyl group can be saturated to yield dihydrocinnamoyl derivatives. nih.gov This modification alters the geometry and flexibility of the linker between the two aromatic rings. Dihydroavenanthramide D is an example of a naturally occurring dihydrocinnamoyl anthranilate. nih.gov

Replacement of the Cinnamoyl Group: The entire cinnamoyl group can be replaced with other acyl groups, such as a benzoyl group, to explore the importance of the vinyl linker. acs.orgnih.gov

These modifications are often achieved by employing the corresponding substituted cinnamic or benzoic acids in the amidation reactions described in section 2.1.

Table 2: Examples of Modifications on the Cinnamoyl Moiety

| Modification Type | Example Compound/Derivative | Starting Material | Reference |

| Phenyl Ring Substitution | Tranilast (3,4-dimethoxy) | 3,4-Dimethoxycinnamic acid | nih.gov |

| Phenyl Ring Substitution | Halogenated analogs | Halogenated cinnamic acids | nih.gov |

| Double Bond Saturation | Dihydrocinnamoyl anthranilates | Dihydrocinnamic acids | nih.gov |

| Moiety Replacement | Benzoyl anthranilates | Benzoic acids | acs.orgnih.gov |

Derivatization of the 2-Hydroxybenzamide Moiety

The 2-hydroxybenzamide part of the molecule also provides opportunities for structural diversification.

Protection and Deprotection of the Hydroxyl Group: The phenolic hydroxyl group is often protected during synthesis to prevent unwanted side reactions. google.com Common protecting groups include alkyl, allyl, benzyl (B1604629), and silyl (B83357) groups. google.com The deprotection step is a crucial part of the synthetic sequence. google.com

Modification of the Aromatic Ring: Substituents can be introduced onto the aromatic ring of the 2-hydroxybenzamide moiety. This can be achieved by starting with appropriately substituted salicylamide or salicylic (B10762653) acid derivatives. For instance, analogs with additional hydroxyl, methoxy, or halogen groups on the benzamide (B126) ring have been synthesized. nih.govacs.org

Alteration of the Linker: The amide linker itself can be modified. For example, the synthesis of ureas and carbamoyl (B1232498) derivatives has been reported, which involves replacing the amide bond with a urea (B33335) or carbamoyl linker. nih.gov

Use of Different Amino Components: Instead of salicylamide, other amino-containing compounds can be used to create a wide range of analogs. This includes various substituted anilines, aminothiazoles, and piperazines. nih.govacs.orggoogle.com For example, N-benzoyl-2-hydroxybenzamides have been synthesized by reacting salicylamide with various acid chlorides. nih.gov

These derivatization strategies allow for a fine-tuning of the molecule's properties and are essential for exploring its full potential in various applications.

Linker Modifications and Hybrid Molecule Design

The structural framework of this compound offers extensive opportunities for modification, particularly through alterations of the linker and the design of hybrid molecules. Research in this area aims to enhance potency, selectivity, and pharmacokinetic properties by strategically combining the cinnamoyl-amide scaffold with other pharmacologically active moieties.

Linker Modifications: The amide bond serves as the crucial linkage in the this compound structure. Modifications to this linker are a key strategy in medicinal chemistry. For instance, replacing ester bonds with more stable amide groups has been explored to reduce susceptibility to hydrolysis by esterases. nih.gov In the development of albicidin derivatives, a related natural product, the native methacrylamide (B166291) moiety connecting a cinnamate (B1238496) and a para-aminobenzoic acid (pABA) unit was shown to be susceptible to photochemical E/Z isomerization, which led to a significant reduction in antibacterial activity. nih.gov To circumvent this, researchers successfully replaced the amide linker with a photochemically stable diarylalkyne, which mimicked the planarity and rigidity of the original structure and maintained potent antibacterial efficacy. nih.gov

Further explorations have involved integrating piperazine (B1678402) or piperidine (B6355638) rings as part of the linker structure. acs.org In one study, cinnamoyl piperazine amides were designed by modifying three key regions: the substituents on the aromatic ring of the cinnamoyl group, the connecting group (amide vs. acrylamide), and an eastern piperazine or piperidine group substituted with a phenyl or benzyl group. acs.org This approach allows for fine-tuning of properties like water solubility and drug-likeness. acs.org

Hybrid Molecule Design: Molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with a multi-target profile or improved properties. The cinnamoyl scaffold is a frequent component in such designs.

One prominent strategy involves creating conjugates of cinnamic acids with other natural products or drugs. For example, hybrids have been synthesized by linking luteolin (B72000), a natural flavonoid, with p-hydroxy-cinnamic acid. nih.gov These conjugates were systematically modified by altering the conjugation position on the luteolin segment and by varying the linker length and bond type. nih.gov Similarly, cinnamic acid has been hybridized with paracetamol and m-acetamidophenol to create novel esters and amides. researchgate.net Another study detailed the design of hybrid molecules combining a 4-hydroxy-2-quinolinone framework with substituted cinnamic acid motifs through a di-amide linker. mdpi.com These hybrids were evaluated for various biological activities, with some derivatives showing notable inhibitory effects on enzymes like lipoxygenase. mdpi.com

The design of these hybrids is often guided by the desire to combine the properties of each component. For instance, ferulic acid (a substituted cinnamic acid) has been combined with the N-benzylpiperidine pharmacophore from donepezil (B133215) to create hybrids with potential neuroprotective and antioxidant activities, in addition to cholinesterase inhibition. nih.gov

| Hybrid Component 1 | Hybrid Component 2 | Linker Type | Rationale/Objective | Reference |

|---|---|---|---|---|

| Luteolin | p-Hydroxy-cinnamic acid | Ethylene glycol / Amide | To create potent, cell-permeable BACE1 inhibitors. | nih.gov |

| Cinnamic Acid | Paracetamol | Ester | To develop multifunctional agents with analgesic and other activities. | researchgate.net |

| 4-Hydroxy-2-quinolinone | Cinnamic Acid | Di-amide | To create multi-target agents with antioxidant and enzyme inhibitory activity. | mdpi.com |

| Cinnamic Acid | Piperazine/Piperidine | Amide | To improve water solubility and explore interactions with tyrosinase. | acs.org |

| Ferulic Acid | Donepezil (N-benzylpiperidine) | Amide/Ester | To combine antioxidant properties with cholinesterase inhibition for neurodegenerative diseases. | nih.gov |

Chemoenzymatic and Biosynthetic Approaches to this compound and Related Scaffolds

The synthesis of this compound and its analogues can also be achieved through methods that leverage biological systems, offering advantages in stereoselectivity, milder reaction conditions, and greener chemistry.

Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic transformations. Enzymes like lipases and proteases are particularly useful for forming amide bonds under mild conditions. For example, the industrial serine protease Alcalase has been used in near-anhydrous conditions to synthesize C-terminal arylamides of N-protected amino acids and peptides from their corresponding acids or esters in high yields and purity. acs.org Similarly, lipases such as Candida antarctica lipase (B570770) B have been effectively used for stereoselective reactions in the synthesis of complex molecules. acs.org

A powerful chemoenzymatic strategy known as Core Synthesis/Enzymatic Extension (CSEE) has been developed for the production of complex glycans, a methodology whose principles can be applied to other scaffolds. rsc.org This approach involves the chemical synthesis of a core structure, which is then elaborated and diversified using a panel of specific enzymes, such as glycosyltransferases. rsc.orguu.nlnih.gov For a scaffold like this compound, a similar strategy could involve the chemical synthesis of a core amide structure, followed by enzymatic modification (e.g., hydroxylation, glycosylation) of the aromatic rings to generate a library of derivatives.

| Enzyme/System | Reaction Type | Application/Relevance | Reference |

|---|---|---|---|

| Alcalase (Serine Protease) | Amide bond formation | Synthesis of C-terminal arylamides. | acs.org |

| Candida antarctica Lipase B | Stereoselective acetylation | Enantiomerically pure precursor synthesis. | acs.org |

| Glycosyltransferases | Glycosidic bond formation | Enzymatic extension of chemically synthesized cores to create complex molecules. | rsc.orguu.nlnih.gov |

Biosynthetic Approaches: The biosynthesis of related scaffolds in nature provides a blueprint for producing these compounds in microbial or plant-based systems. The cinnamoyl moiety itself is a central intermediate in the phenylpropanoid pathway in plants. semanticscholar.org This pathway begins with phenylalanine, which is converted to cinnamic acid. Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate 4-hydroxylase (C4H) and subsequently activated to p-coumaroyl-CoA by 4-coumaroyl-CoA ligase (4CL). semanticscholar.org This activated intermediate is the precursor for a vast array of natural products, including flavonoids and stilbenes. semanticscholar.org

Furthermore, precursor-directed biosynthesis offers a route to novel analogues. This technique takes advantage of the substrate flexibility of enzymes in a biosynthetic pathway to incorporate non-native building blocks. nih.gov For example, the polyketide synthase (PKS) from Streptomyces cinnamonensis has been shown to incorporate nonnatural malonic acid derivatives to produce new analogues of the antibiotic monensin. nih.gov By feeding synthetic precursors to engineered microbial strains, it is possible to generate novel derivatives of natural products. This approach could potentially be adapted to produce variations of this compound by introducing substituted cinnamic acids or aminophenols into an engineered biosynthetic pathway.

Biological Activities and Mechanistic Elucidations of N Cinnamoyl 2 Hydroxybenzamide

Investigations into Antiproliferative and Cytotoxic Effects (In Vitro)

The in vitro antiproliferative and cytotoxic effects of N-cinnamoyl-2-hydroxybenzamide and its derivatives have been a subject of scientific inquiry, revealing potential therapeutic applications in oncology. Cinnamoyl anthranilates, a class of compounds to which this compound belongs, have demonstrated a range of biological activities, including the inhibition of cancer cell growth nih.gov.

Induction of Apoptosis and Cell Cycle Arrest

While direct studies on this compound's specific role in apoptosis and cell cycle arrest are limited, research on related cinnamoyl and 2-hydroxybenzamide derivatives provides significant insights into potential mechanisms. Cinnamic acid derivatives have been shown to inhibit the growth of various carcinoma cell lines by inducing cell death, suggesting that they are promising lead compounds for the development of new anticancer agents nih.govnih.gov.

Substituted 2-hydroxy-N-(arylalkyl)benzamides have been demonstrated to induce apoptosis in cancer cell lines. For instance, the compound N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide has been shown to reduce proliferation and trigger apoptosis in melanoma cells. This is evidenced by an increase in apoptotic markers such as the subdiploid population, activation of caspases, and cleavage of poly-(ADP-ribose)polymerase (PARP) nih.gov. Cinnamic acid derivatives have also been observed to cause cell cycle arrest in several cancer cell lines nih.gov.

Modulation of Cellular Signaling Pathways

The modulation of cellular signaling pathways is a key mechanism through which anticancer agents exert their effects. While the direct impact of this compound on these pathways is not extensively documented, related compounds have shown significant activity. For example, certain cinnamoyl sulfonamide hydroxamate derivatives exhibit anticancer potential by inhibiting histone deacetylase (HDAC) enzymes nih.gov. HDAC inhibitors are known to interfere with the cell cycle, leading to apoptosis nih.gov.

Furthermore, derivatives of N-substituted sulfamoylbenzamide have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. One such compound, B12, was found to inhibit the IL-6/STAT3 signaling pathway by preventing the phosphorylation of STAT3, leading to the induction of apoptosis and inhibition of cancer cell migration nih.gov.

Effects on Cancer Cell Lines and Subtypes

The cytotoxic and antiproliferative effects of cinnamoyl derivatives have been evaluated against a variety of cancer cell lines. In one study, newly synthesized 2-cinnamamidobenzamides were tested against a panel of five human cell lines: K562 (chronic myelogenous leukemia), MCF-7 (breast cancer), HTC-116 and HT26 (colon cancer), and NCI H460 (non-small cell lung cancer) nih.gov. The results indicated that the antiproliferative activity was most pronounced in the K562 cell line nih.gov.

Another study on N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives demonstrated cytotoxic effects against human cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cell lines, with some compounds showing IC50 values below 10 µg/mL nih.gov. Similarly, cinnamic acid esters and amides have shown significant cytotoxicity with IC50 values ranging between 42 and 166 µM against HeLa, K562, Fem-x (malignant melanoma), and MCF-7 cells nih.gov.

Table 1: In Vitro Antiproliferative Activity of Selected Cinnamoyl Derivatives

| Compound Class | Cell Line | IC50 Value | Reference |

| 2-Cinnamamidobenzamides | K562 | Most active in this cell line | nih.gov |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamides | HeLa, SKOV-3, MCF-7 | < 10 µg/mL | nih.gov |

| Cinnamic acid esters and amides | HeLa, K562, Fem-x, MCF-7 | 42 - 166 µM | nih.gov |

Anti-inflammatory and Immunomodulatory Activities

This compound and its related compounds have demonstrated notable anti-inflammatory and immunomodulatory properties in various in vitro models. These activities are attributed to their ability to modulate key inflammatory pathways and mediators.

Inhibition of Pro-inflammatory Mediators

Research has shown that cinnamoyl derivatives can effectively inhibit the production of several pro-inflammatory mediators. Cinnamein, an ester derivative of cinnamic acid, has been found to significantly inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS) and interferon-γ nih.gov. It also reduced the mRNA expression of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) nih.gov.

Furthermore, cinnamein was shown to inhibit the production of pro-inflammatory cytokines, including TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6), in primary mouse microglia and astrocytes nih.govnih.gov. Cinnamic acid itself has also been shown to inhibit LPS-induced NO production in RAW 264.7 macrophages mdpi.com.

Modulation of Inflammatory Signaling Cascades

The anti-inflammatory effects of cinnamoyl compounds are closely linked to their ability to modulate critical inflammatory signaling cascades. Cinnamoyl derivatives have been shown to mitigate the overexpression of Toll-like receptor 4 (TLR4) induced by LPS in Caco-2 cells nih.gov. The TLR4/NF-κB pathway is a key signaling cascade in the inflammatory response nih.gov.

Cinnamon extract and cinnamaldehyde have been demonstrated to reduce the DNA binding activity of NF-κB in LPS-treated microglia mdpi.com. The transcription factor NF-κB is a central regulator of the expression of numerous pro-inflammatory genes nih.govmdpi.comnih.govbiorxiv.orgbiorxiv.org. By inhibiting the activation of these signaling pathways, cinnamoyl derivatives can effectively suppress the inflammatory response.

An article on the biological activities of this compound cannot be generated at this time. A comprehensive search of available scientific literature did not yield specific research findings on the antimicrobial properties, enzyme inhibition, or receptor modulation for this particular chemical compound.

The provided outline requires detailed, scientifically accurate data for the following sections:

Enzyme Inhibition and Receptor Modulation

Matrix Metalloproteinase (MMP) Inhibition

While research exists for various derivatives of cinnamic acid and salicylamide (B354443), no studies were found that specifically investigate the biological activities of this compound. Generating content on related but structurally distinct molecules would violate the strict requirement to focus solely on the specified compound. Therefore, in the absence of dedicated research on this compound, it is not possible to provide a scientifically accurate and thorough article that adheres to the requested structure and content.

Tyrosinase Inhibition

Tyrosinase is a copper-containing polyphenol oxidase that plays a crucial role in melanogenesis, the process of melanin production. acs.org The inhibition of this enzyme is a key strategy in the development of agents for hyperpigmentation disorders. While direct studies on the tyrosinase inhibitory activity of this compound are not extensively documented in the reviewed literature, the broader class of cinnamoyl amides and cinnamic acid derivatives has been the subject of significant research. These studies provide a basis for understanding the potential activity of this compound.

Cinnamic acid and its derivatives are known to possess an (E)-β-phenyl-α,β-unsaturated carbonyl scaffold, a structural feature considered important for potent tyrosinase inhibition. nih.gov However, cinnamic acid itself exhibits relatively low inhibitory activity. nih.govmdpi.com Structural modifications, particularly the formation of amides (cinnamamides), have been shown to significantly enhance tyrosinase inhibitory potency. nih.govresearchgate.netnih.gov

Research into various cinnamoyl amides has revealed key structure-activity relationships (SAR):

Substituents on the Phenyl Ring: The presence and position of hydroxyl groups on the phenyl ring of the cinnamoyl moiety are critical. For instance, compounds featuring a 2,4-dihydroxyphenyl group have demonstrated exceptionally strong mushroom tyrosinase inhibition, with some derivatives showing over 90% inhibition at a concentration of 25 µM, far exceeding that of the standard inhibitor, kojic acid. nih.gov

Amide Moiety: The nature of the amine component conjugated to the cinnamoyl group also influences activity. Studies on cinnamoyl amides with amino acid ester moieties found that inhibitory effects were potentiated with increasing lengths of the hydrocarbon chains at the amino acid esters. nih.gov Similarly, novel N-(2-morpholinoethyl)cinnamamide derivatives were found to be significantly better tyrosinase inhibitors than cinnamic acid, with IC50 values in the micromolar range. nih.gov

Kinetic studies on active cinnamamide analogues have often identified them as mixed-type inhibitors, suggesting they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov For example, (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide (B6) was identified as a mixed-type tyrosinase inhibitor with an IC50 value of 15.2 ± 0.6 μM, comparable to kojic acid. nih.gov Molecular docking studies have further supported these findings, indicating that active cinnamamides can accommodate themselves well within the enzyme's active site. nih.govnih.gov

The inhibitory mechanism for this class of compounds is generally considered to be independent of redox activity and instead reliant on competition with the enzyme's substrates, L-tyrosine and L-DOPA. acs.org

| Compound | Derivative Class | Inhibitory Activity (IC50) | Inhibition Type | Reference |

|---|---|---|---|---|

| (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide (B6) | N-(2-morpholinoethyl)cinnamamide | 15.2 ± 0.6 μM | Mixed-type | nih.gov |

| Ethyl N-[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-l-phenylalaninate | Cinnamoyl amide with amino acid ester | 0.18 μM | Not specified | nih.gov |

| Various 2,4-dihydroxyphenyl cinnamamides | Cinnamamide | >90% inhibition at 25 µM | Not specified | nih.gov |

Given that this compound possesses the core cinnamoyl amide structure and includes a hydroxyl group on the benzamide (B126) portion, it is plausible that it could exhibit tyrosinase inhibitory activity. The 2-hydroxy substitution on the benzamide ring, in particular, could potentially interact with the copper ions in the tyrosinase active site. However, without direct experimental data, its potency and mechanism of inhibition remain speculative.

Other Enzyme and Receptor Interactions (e.g., TAS1R1-TAS1R3 umami receptor)

There is no specific information available in the reviewed scientific literature regarding the interaction of this compound with other enzymes or receptors, including the TAS1R1-TAS1R3 umami taste receptor.

The umami, or savory, taste receptor is a heterodimer of two G-protein-coupled receptors: TAS1R1 and TAS1R3. nih.govnih.govnih.gov This receptor is responsible for detecting the taste of L-amino acids, particularly L-glutamate, which is a hallmark of umami taste. nih.gov The response to L-glutamate is significantly enhanced by the presence of 5'-ribonucleotides like inosine-5'-monophosphate (IMP). nih.govfao.org

The TAS1R1 and TAS1R3 subunits are characterized by a large extracellular N-terminal domain, known as the Venus Flytrap (VFT) domain, which is the primary site for ligand binding. fao.org L-glutamate and 5'-ribonucleotides have been shown to interact within the VFT of the TAS1R1 subunit. fao.org While the TAS1R1-TAS1R3 receptor is the primary mediator of umami taste, some studies suggest that T1r3-independent pathways for umami taste detection may also exist. researchgate.net

Genetic variations (polymorphisms) in the TAS1R1 and TAS1R3 genes have been linked to variations in umami taste perception and food preferences among individuals. nih.govnih.gov For example, certain single nucleotide polymorphisms (SNPs) in the TAS1R1 gene are associated with increased consumption of fat and calories, while SNPs in the TAS1R3 gene relate to higher intake of protein-rich foods. nih.gov

Currently, the known ligands and modulators for the TAS1R1-TAS1R3 receptor are primarily amino acids, peptides, and nucleotides. There is no evidence to suggest that cinnamoyl derivatives, including this compound, interact with this receptor.

Structure Activity Relationship Sar Studies of N Cinnamoyl 2 Hydroxybenzamide Analogs

Identification of Pharmacophoric Elements Critical for Activity

Pharmacophore modeling helps to identify the essential structural features of a molecule that are responsible for its biological activity. For N-cinnamoyl-2-hydroxybenzamide and its analogs, the key pharmacophoric elements are believed to be a combination of hydrogen bond donors and acceptors, aromatic regions, and a specific spatial arrangement of these features.

The 2-hydroxybenzamide moiety is a critical component, with the hydroxyl and amide groups being key pharmacophoric features. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amide group also has hydrogen bond donor and acceptor capabilities. These groups are often involved in crucial interactions with biological targets.

The cinnamoyl portion of the molecule provides a hydrophobic aromatic ring and a conjugated double bond system. The aromatic ring can engage in π-π stacking or hydrophobic interactions with the target protein. The conjugated system contributes to the planarity and conformational rigidity of the molecule, which can be important for optimal binding.

A general pharmacophore model for related compounds often includes:

An aromatic ring (from the cinnamoyl group).

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrogen bond donor (the amide nitrogen and the hydroxyl group).

A second aromatic ring (from the 2-hydroxybenzamide moiety).

The spatial relationship between these features is critical for biological activity.

Influence of Substituents on the Cinnamoyl Ring on Biological Activity

Systematic modification of the cinnamoyl ring has provided significant insights into the SAR of this compound analogs. The electronic and steric properties of substituents on this ring can dramatically alter the biological activity of the compound.

Studies on various cinnamoyl derivatives have shown that the introduction of electron-withdrawing or electron-donating groups can modulate activity. For instance, in a series of N-arylcinnamamides, compounds with trifluoromethyl groups on the aniline ring (structurally related to the 2-hydroxybenzamide part) exhibited high activity against various bacterial strains. nih.gov Specifically, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide showed significant antistaphylococcal and antitubercular activities. nih.gov

The position of the substituent on the cinnamoyl ring is also a determining factor. For example, in a study of cinnamoyl piperazine (B1678402)/piperidine (B6355638) amides as tyrosinase inhibitors, the nature and position of substituents on the cinnamoyl ring influenced the potency of the compounds. nih.gov

The following interactive table summarizes the effects of various substituents on the cinnamoyl ring on the biological activity of related cinnamoyl derivatives.

| Cinnamoyl Ring Substituent | Position | Observed Effect on Biological Activity | Reference |

| 4-Hydroxy | para | Increased potency in some tyrosinase inhibitors. nih.gov | nih.gov |

| 3-Methoxy-4-hydroxy | meta, para | Maintained or slightly decreased activity compared to 4-hydroxy. nih.gov | nih.gov |

| 4-Methoxy | para | Generally lower activity than hydroxylated analogs. nih.gov | nih.gov |

| 3,4-Dichloro | meta, para | Showed a broader spectrum and higher antibacterial efficacy in a series of N-arylcinnamamides. | |

| 4-Chloro | para | Active, but generally less potent than 3,4-dichloro analogs in antibacterial assays. |

Note: The biological activities and compound series in this table are based on studies of various cinnamoyl amides and may not be directly transferable to all this compound analogs, but they provide valuable insights into general SAR trends.

Effects of Modifications on the 2-Hydroxybenzamide Moiety

The 2-hydroxybenzamide (salicylamide) moiety is a crucial part of the this compound scaffold, and modifications to this ring can significantly impact biological activity. The hydroxyl group at the 2-position is particularly important, often participating in key hydrogen bonding interactions with target enzymes or receptors.

In a series of N-benzoyl-2-hydroxybenzamides, which share the 2-hydroxybenzamide core, modifications on this ring system were found to be critical for their antiprotozoal activity. nih.gov The presence and position of the hydroxyl group are often essential for activity. Moving the hydroxyl group to the 3- or 4-position generally leads to a decrease or loss of activity, highlighting the importance of the ortho-hydroxy-amide arrangement.

Substitution on the benzamide (B126) ring can also modulate activity. For example, the introduction of a hydroxamic acid moiety at the 5-position of N-aryl salicylamides resulted in compounds with dual inhibitory activity against EGFR kinase and HDACs. nih.gov This indicates that the 5-position can be a strategic point for modification to introduce additional functionalities.

Furthermore, replacing the hydrogen at the 5-position with a chlorine atom has been a common strategy in the development of salicylamide (B354443) derivatives with enhanced anticancer activity. nih.gov

The following table summarizes the effects of modifications on the 2-hydroxybenzamide moiety in related compounds.

| Modification on 2-Hydroxybenzamide Moiety | Observed Effect on Biological Activity | Reference |

| Removal of the 2-hydroxyl group | Significant decrease or loss of activity. | |

| Shifting the hydroxyl group to the 3- or 4-position | Generally leads to less active compounds. | |

| Substitution at the 5-position (e.g., with chloro or hydroxamic acid) | Can enhance or introduce new biological activities. nih.govnih.gov | nih.govnih.gov |

Role of the Amide Linkage and Stereochemistry

The amide bond's hydrogen donor (N-H) and hydrogen acceptor (C=O) capabilities are crucial for forming hydrogen bonds with biological targets, which can contribute significantly to the binding affinity. mdpi.com

While specific stereochemical studies on this compound are not extensively detailed in the provided search results, the general principles of stereoisomerism in cinnamoyl derivatives suggest that the E-isomer is likely the more active configuration.

Design Principles for Enhanced Potency and Selectivity

Based on the SAR studies of this compound and related compounds, several design principles can be formulated to guide the development of analogs with enhanced potency and selectivity.

Preservation of Key Pharmacophoric Features : The core pharmacophore, consisting of the two aromatic rings, the amide linkage, and the 2-hydroxyl group, should generally be maintained. Modifications should be made to optimize interactions with the target without disrupting these essential features.

Strategic Substitution on the Cinnamoyl Ring : The cinnamoyl ring is a prime location for introducing substituents to fine-tune the electronic and steric properties of the molecule. The addition of small, electron-withdrawing groups, such as halogens, or specific hydroxyl and methoxy patterns can enhance potency. The position of these substituents is critical and should be optimized based on the specific biological target.

Modification of the 2-Hydroxybenzamide Moiety for Improved Interactions : While the 2-hydroxyl group is generally essential, the rest of the benzamide ring can be modified. For instance, substitution at the 5-position can be explored to introduce additional interactions with the target or to modulate the physicochemical properties of the compound.

Conformational Rigidity : The introduction of structural elements that reduce conformational flexibility can lead to an increase in potency by pre-organizing the molecule in its bioactive conformation. The trans double bond of the cinnamoyl group already contributes to this, but further rigidification strategies could be explored.

Bioisosteric Replacement : The replacement of certain functional groups with other groups that have similar physicochemical properties (bioisosteres) can be a useful strategy. For example, the amide bond could potentially be replaced with other linkers to explore different binding modes or to improve pharmacokinetic properties, although the hydrogen bonding capabilities of the amide are often crucial for activity.

By applying these design principles in an iterative process of design, synthesis, and biological evaluation, it is possible to develop this compound analogs with improved potency and selectivity for their intended biological targets.

Computational Chemistry and Molecular Modeling in N Cinnamoyl 2 Hydroxybenzamide Research

Molecular Docking Investigations.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the binding mode of a ligand, such as N-cinnamoyl-2-hydroxybenzamide, within the active site of a target protein.

Ligand-Protein Interaction Analysis with Putative Targets.

This subsection would typically detail the results of docking this compound against specific protein targets. The analysis would identify key amino acid residues involved in the interaction, specifying the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. However, no published studies were identified that performed this analysis for this compound.

A representative data table for such findings would look as follows:

| Target Protein | Interacting Residues | Interaction Type | Distance (Å) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Binding Affinity Predictions and Validation.

Following the interaction analysis, this section would present the predicted binding affinities, often expressed as a docking score or in units of energy (e.g., kcal/mol). These values provide a quantitative estimate of the binding strength between the ligand and the protein. Validation of these predictions would typically involve comparison with experimental data, which is currently unavailable for this compound.

A summary table for binding affinity would be structured as:

| Target Protein | PDB ID | Binding Affinity (kcal/mol) |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Molecular Dynamics Simulations.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur upon binding.

Conformational Stability and Dynamic Interactions.

This section would analyze the results of MD simulations, typically by examining metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). These analyses would reveal the stability of the this compound within the binding pocket and the flexibility of the protein's residues. No such simulation data has been published for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling.

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.

Development of Predictive Models for Biological Activity.

This final subsection would describe the development of QSAR models for a series of compounds including this compound. It would detail the molecular descriptors used and the statistical validity of the model (e.g., R², Q²). Such models can predict the activity of new, unsynthesized compounds. A literature search did not yield any QSAR studies specifically involving this compound.

Descriptor Analysis and Feature Selection

In the computational study of this compound and related compounds, descriptor analysis is a foundational step for developing Quantitative Structure-Activity Relationship (QSAR) models. nih.govdrugdesign.org Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These can be derived from 1D representations (e.g., molecular weight), 2D representations (e.g., connectivity indices), or 3D representations (e.g., molecular shape). hufocw.org For a molecule like this compound, a wide array of descriptors can be calculated to quantify its topological, geometrical, and electronic features. hufocw.org

The primary goal of QSAR is to establish a mathematical relationship between these descriptors (the independent variables) and a specific biological activity (the dependent variable), such as inhibitory potency against an enzyme. nih.govdrugdesign.org Studies on structurally similar compounds, like N-hydroxybenzamide and N-hydroxypropenamide derivatives, have successfully used descriptors to model activity against targets like histone deacetylase 6 (HDAC6). researchgate.netjprdi.vn

Given the vast number of possible descriptors, feature selection becomes a critical process to identify the most relevant subset that influences biological activity. nih.gov This process helps to avoid overfitting the model and enhances its predictive power. Various automated methods are employed for this, including forward regression and backward elimination. The selection of descriptors like partial charge-based surface area (e.g., PEOE_VSA) has been shown to be important in capturing electrostatic interactions crucial for the activity of related inhibitors. researchgate.net By analyzing these features, researchers can gain insights into the molecular properties of this compound that are essential for its biological function.

Table 1: Representative Molecular Descriptors for QSAR Analysis of this compound

| Descriptor Class | Specific Descriptor Example | Information Encoded | Potential Relevance |

|---|---|---|---|

| 1D Descriptors | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | General size of the molecule. |

| Atom Count | The total number of atoms or specific types of atoms (e.g., N, O). | Basic molecular composition. | |

| 2D Descriptors | Topological Polar Surface Area (TPSA) | Surface area of polar atoms, predicting transport properties. | Membrane permeability and bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | Lipophilicity or hydrophobicity of the molecule. | Ability to cross biological membranes. | |

| PEOE_VSA_PPOS | Total positive polar van der Waals surface area. researchgate.net | Propensity for electrostatic interactions. researchgate.net | |

| 3D Descriptors | Molecular Shape Indices | Describes the 3D shape of the molecule. | Steric fit within a receptor binding pocket. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For this compound, this approach is particularly relevant as its structural motifs are found in known classes of enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors. nih.govsci-hub.senih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points within a binding site.

The development of a pharmacophore model for a target can be either ligand-based or structure-based. In a ligand-based approach, a set of known active molecules, such as various benzamide (B126) derivatives, is superimposed to identify common chemical features. nih.gov For HDAC inhibitors, these features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Ring Aromatic (RA) features nih.gov

Once a statistically robust pharmacophore model is generated and validated, it can be used as a 3D query for virtual screening. nih.gov This process involves searching large chemical databases containing millions of compounds to find novel molecules that match the pharmacophoric features. The hits from the virtual screen, which may have diverse chemical scaffolds, are then prioritized for further computational analysis (like molecular docking) and eventual experimental testing. This strategy accelerates the discovery of new and potentially more potent lead compounds by focusing resources on molecules with a higher probability of being active. nih.gov

Table 2: Common Pharmacophoric Features for Benzamide-Type HDAC Inhibitors

| Pharmacophoric Feature | Description | Corresponding Moiety in this compound |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | A Lewis basic group capable of accepting a hydrogen bond. | Carbonyl oxygen atoms (amide and ketone). |

| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen bond. | Hydroxyl (-OH) group, Amide (N-H) group. |

| Hydrophobic (HY) / Ring Aromatic (RA) | A nonpolar region that can form van der Waals or pi-stacking interactions. | Phenyl rings (from both cinnamoyl and benzamide parts). |

| Metal Chelating Group | A feature capable of coordinating with a metal ion in the enzyme's active site (e.g., Zn²⁺ in HDACs). | The 2-hydroxybenzamide (salicylamide) moiety. |

Quantum Chemical Calculations (e.g., DFT, Semiempirical Methods)

Quantum chemical calculations provide detailed insights into the electronic structure and reactivity of this compound at the atomic level. Methods like Density Functional Theory (DFT) and semiempirical methods are employed to compute a variety of molecular properties that are difficult to determine experimentally. nih.govnih.gov

DFT, particularly using functionals like B3LYP with basis sets such as 6-31G* or 6-31++G(d,p), is a widely used approach for optimizing the molecular geometry and calculating electronic properties. nih.govnih.govnih.gov These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. Furthermore, they are used to compute electronic descriptors that are crucial for understanding reactivity. nih.gov

Key properties derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions.

Atomic Charges: Methods like Mulliken population analysis assign partial charges to each atom, helping to understand electrostatic interactions and reactive sites. researchgate.net

Semiempirical methods, which are computationally less demanding than DFT, can also be used for rapid calculations on larger systems, though often with less precision. nih.gov The data generated from these quantum chemical studies are invaluable for interpreting experimental results and guiding the design of new derivatives with enhanced activity.

| Mulliken Atomic Charge | Calculated partial charge on a specific atom (e.g., carbonyl oxygen). | DFT (B3LYP/6-31G*) |

Future Research Directions and Theoretical Applications of N Cinnamoyl 2 Hydroxybenzamide

Exploration of Undiscovered Biological Activities and Novel Targets

While initial studies have highlighted certain properties of N-cinnamoyl-2-hydroxybenzamide, a vast landscape of potential biological activities remains uncharted. The cinnamoyl and benzamide (B126) scaffolds are present in numerous compounds with diverse pharmacological effects. For instance, various iridoids, which sometimes feature cinnamoyl groups, are recognized as a promising source of anti-inflammatory, antioxidant, neuroprotective, and anti-cancer agents. mdpi.com Specifically, cinnamoyl acyl-iridoid glycosides that bear phenol (B47542) groups have demonstrated notable radical-scavenging, anti-inflammatory, and anti-cancer activities. mdpi.com

Future research should employ high-throughput screening (HTS) to test this compound against a wide array of biological targets. This could uncover novel activities in areas such as neurodegenerative diseases, metabolic disorders, or rare genetic conditions. For example, a derivative, (Z)-2-[(E)-cinnamamido]-3-phenyl-N-propylacrylamide, has shown moderate antiproliferative effects against colon cancer cells, inducing apoptosis. researchgate.net This suggests that this compound and its analogues could be investigated for their potential as anti-cancer agents, exploring their mechanisms of action on specific cancer-related pathways and molecular targets.

Development of Advanced Delivery Systems (e.g., Nanoparticle Encapsulation) at a conceptual level (excluding clinical administration)

The therapeutic efficacy of a compound is often limited by its physicochemical properties, such as solubility and permeability. Advanced drug delivery systems (DDSs) offer a conceptual framework to overcome these limitations. nih.gov For this compound, encapsulation within nanoscale carriers could significantly enhance its therapeutic potential. longdom.orgdp.tech

Nanoparticles, liposomes, micelles, and dendrimers are various nano-formulations that have shown promise in improving the pharmacokinetics and pharmacodynamics of drugs. scispace.com Encapsulating this compound within these systems could protect it from premature degradation, improve its solubility, and allow for controlled release. longdom.orgazonano.com For instance, polymeric nanoparticles can be engineered to release the compound in response to specific physiological stimuli, such as pH or temperature changes, thereby targeting the drug to a specific site of action. azonano.comnih.gov This targeted approach could lead to improved efficacy and reduced side effects. longdom.org

Strategies for Improving Bioavailability and Metabolic Stability at a molecular design level

A key challenge in drug development is ensuring that a compound reaches its target in sufficient concentration to exert a therapeutic effect. This is influenced by its bioavailability and metabolic stability. longdom.orgresearchgate.net The molecular structure of this compound can be strategically modified to enhance these properties.

Metabolic stability refers to a drug's resistance to breakdown by metabolic processes, primarily by cytochrome P450 (CYP) enzymes in the liver. longdom.org Poor metabolic stability can lead to rapid clearance and reduced efficacy. researchgate.net Structural modifications can significantly improve this parameter. researchgate.netnih.gov For this compound, potential strategies at the molecular design level include:

Introducing Halogens: Adding fluorine, chlorine, or bromine atoms to the aromatic rings can block sites of metabolic hydroxylation. nih.gov

Modifying Labile Groups: The amide linkage or other functional groups could be altered to be less susceptible to enzymatic cleavage.

Deuteration: Replacing hydrogen atoms at metabolically vulnerable positions with deuterium (B1214612) can slow the rate of metabolism.

These modifications aim to create analogues with a longer half-life and improved exposure in the body, which are crucial for therapeutic effectiveness. researchgate.net

Investigation of Synergistic Effects with Other Chemical Entities

Combination therapy, where multiple drugs are used to treat a single disease, is a cornerstone of modern medicine, particularly in complex diseases like cancer. nih.gov Investigating the synergistic effects of this compound with other chemical entities could unlock new therapeutic strategies. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. nih.govresearchgate.net

Potential for Derivatization into Multi-Target Ligands

Complex diseases often involve multiple biological targets. The "one molecule, multiple targets" approach, which involves designing multi-target-directed ligands (MTDLs), has emerged as a promising strategy. nih.gov The scaffold of this compound is well-suited for derivatization into such MTDLs.

The cinnamic acid backbone can be chemically modified to incorporate other pharmacophores, creating hybrid molecules with the potential to interact with multiple targets simultaneously. nih.gov For instance, the 2-hydroxybenzamide portion could be linked to a known inhibitor of a specific enzyme, while the cinnamoyl moiety could be modified to interact with a different receptor. This approach has been successfully applied in designing MTDLs for complex conditions like Alzheimer's disease. nih.gov By systematically creating a library of derivatives and screening them for activity against various targets, novel MTDLs based on the this compound structure could be developed, offering a more holistic therapeutic approach.

Advancements in Sustainable Synthesis and Production

The principles of green chemistry are becoming increasingly important in the pharmaceutical industry to minimize environmental impact. jddhs.comjddhs.com Future research should focus on developing sustainable and efficient methods for the synthesis of this compound.

Traditional chemical syntheses often rely on hazardous solvents and reagents, and can generate significant waste. jddhs.com Green chemistry offers alternatives to make the production process more environmentally friendly. rsc.org Potential strategies for the sustainable synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with safer alternatives like water, supercritical fluids, or ionic liquids. jddhs.com

Catalysis: Employing biocatalysts (enzymes) or heterogeneous catalysts that are highly efficient and can be recycled. jddhs.com

Energy Efficiency: Utilizing methods like microwave-assisted or continuous flow synthesis, which can reduce reaction times and energy consumption. jddhs.comjddhs.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov

By integrating these green chemistry principles, the production of this compound can be made more economical and environmentally responsible. rsc.org

Q & A

Q. What are the common synthetic routes for N-cinnamoyl-2-hydroxybenzamide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via acylation of salicylamide derivatives with cinnamoyl chloride under mild conditions. For example, a general procedure involves reacting salicylamide with 3,4,5-trimethoxybenzoyl chloride in dichloromethane (CHCl) with pyridine as a base at room temperature, followed by purification via preparative HPLC (33% yield) . Intermediates are characterized using H and C NMR spectroscopy to confirm substitution patterns and hydrogen bonding (e.g., phenolic -OH at δ 11.63 ppm in DMSO-) and HPLC for purity (>95%) .

Q. What spectroscopic and analytical methods are critical for confirming the structure of this compound derivatives?

- Methodological Answer : Key techniques include:

- NMR : H NMR identifies phenolic protons and aromatic substituents (e.g., δ 7.86 ppm for coupling between adjacent protons), while C NMR confirms carbonyl groups (e.g., δ 164.2 ppm for amide C=O) .

- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., CHNO with [M+H] at 332.1135) .

- HPLC : Ensures purity (>96%) and monitors reaction progress .

Q. What safety protocols are essential when handling N-acyl-2-hydroxybenzamide derivatives?

- Methodological Answer : Follow hazard controls such as:

- Avoiding inhalation of dust (S22) and skin/eye contact (S24/25) .

- Using fume hoods during synthesis and storing waste separately for professional disposal .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound derivatives?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Test Pd/C or other catalysts for selective reductions .

- Solvent Effects : Compare polar aprotic solvents (DMF, CHCl) for reaction efficiency .

- Temperature Control : Reactions at room temperature vs. reflux (e.g., 18 h for hydrogenation vs. 1 h for acylation) .

Q. How can contradictory biological activity data for benzamide analogs be resolved?

- Methodological Answer : Address discrepancies via:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy, chloro) and test against target enzymes or pathogens. For example, N-(2-aminoethyl)-N-benzyloxyphenyl benzamides showed potent anti-Trypanosoma brucei activity (IC < 1 µM) via ESI MS and H NMR-validated structures .

- Crystallographic Analysis : Resolve structural ambiguities using single-crystal X-ray diffraction (e.g., bond angles like C8—H8B at 102.3° and hydrogen-bonding networks) .

Q. What computational approaches predict the bioactivity or intermolecular interactions of this compound?

- Methodological Answer : Use:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for ligand-receptor interactions .

- Molecular Dynamics (MD) : Simulate solvent effects on conformation (e.g., DMSO vs. water) .

- QSAR Models : Corrogate substituent electronic parameters (Hammett constants) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.